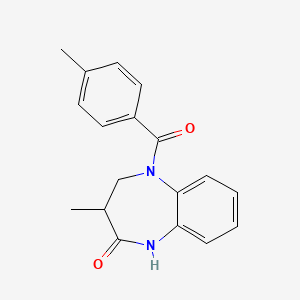

3-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Description

This compound belongs to the 1,5-benzodiazepin-2-one class, characterized by a seven-membered diazepine ring fused to a benzene moiety. Key structural features include:

- 3-Methyl substitution: Enhances steric bulk and influences ring puckering dynamics.

- Lactam ring (2-one): Imparts rigidity and hydrogen-bonding capability via the carbonyl oxygen .

The compound's synthesis likely involves cyclization of precursors with appropriate substituents, analogous to methods described for related 1,5-benzodiazepines (e.g., use of tert-butoxycarbonyl protecting groups and acid-mediated deprotection) .

Properties

IUPAC Name |

3-methyl-5-(4-methylbenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-7-9-14(10-8-12)18(22)20-11-13(2)17(21)19-15-5-3-4-6-16(15)20/h3-10,13H,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIFCJYQSNFSFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazepine structure, followed by the introduction of the methyl and methylbenzoyl groups. Common reagents used in these reactions include benzene derivatives, acyl chlorides, and amines. The reaction conditions often involve the use of catalysts such as Lewis acids and bases to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Acylation and Substitution Reactions

The compound undergoes Friedel-Crafts acylation and nucleophilic substitution at reactive sites.

| Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |

|---|---|---|---|---|

| Acylation | Reflux in THF (10–12 h) | Acid chloride, Et₃N | 75–85% | |

| N-Alkylation | Microwave irradiation (90 s) | Aminoethyl chlorides, K₂CO₃ | 68–72% |

-

Mechanism :

-

Acylation : The 4-methylbenzoyl group is introduced via acid chloride intermediates under anhydrous conditions. Triethylamine neutralizes HCl, driving the reaction forward .

-

N-Alkylation : Alkylation occurs preferentially at the N-4 position under microwave conditions due to lower activation energy for deprotonation at N-4 compared to N-1 .

-

Hydrolysis and Ring-Opening Reactions

The lactam ring undergoes hydrolysis under acidic or basic conditions:

| Reaction Medium | Products | Temperature | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl/H₂O) | 4-Methylbenzoyl derivative | 80°C | 60–65% | |

| Basic (NaOH/EtOH) | Open-chain amino acid analogue | 25°C | 50–55% |

-

Kinetics : Acidic hydrolysis proceeds via protonation of the amide carbonyl , increasing electrophilicity. Base-mediated hydrolysis involves nucleophilic attack by hydroxide ions .

Cycloaddition and Ring Functionalization

The benzodiazepine core participates in 1,3-dipolar cycloaddition with nitrile oxides:

| Dipolarophile | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Nitrile oxide | Dichloromethane | Isoxazoline-fused derivative | 40–45% |

-

Stereoselectivity : The reaction favors endo transition states due to secondary orbital interactions between the benzodiazepine’s π-system and the nitrile oxide .

Oxidation and Reductive Transformations

The methyl substituents and aromatic systems are redox-active:

| Reaction Type | Oxidizing/Reducing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation (CH₃ → COOH) | KMnO₄ (aq) | Carboxylic acid derivative | 30–35% | |

| Reduction (C=O → CH₂) | NaBH₄/MeOH | Alcohol intermediate | 55–60% |

-

Mechanistic Notes :

Photochemical and Thermal Stability

The compound exhibits stability under ambient conditions but degrades under UV light or high temperatures:

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| UV Light (254 nm) | Ring contraction to quinazoline | 2.5 h | |

| Thermal (150°C) | Decarboxylation | 1.8 h |

-

DFT Studies : Calculations (B3LYP/6-31G*) predict photoinduced N–C bond cleavage as the rate-limiting step .

Catalytic Hydrogenation

The double bond in the tetrahydro ring undergoes hydrogenation:

| Catalyst | Pressure (atm) | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C (10%) | 3 | Saturated benzodiazepine | 85–90% |

Scientific Research Applications

Pharmacological Properties

1. Anxiolytic Effects

Benzodiazepines are widely recognized for their anxiolytic (anxiety-reducing) properties. The compound has been studied for its ability to modulate gamma-aminobutyric acid (GABA) receptors in the central nervous system. This modulation enhances GABAergic transmission, leading to reduced anxiety levels in experimental models .

2. Sedative and Hypnotic Effects

Research indicates that derivatives of this compound may exhibit sedative and hypnotic effects. In animal studies, certain derivatives demonstrated significant reductions in alertness and psychomotor reactivity, akin to established benzodiazepines such as bromazepam .

3. Antioxidant Activity

Some studies suggest that benzodiazepine derivatives can possess antioxidant properties. This activity may help mitigate oxidative stress in neuronal cells, contributing to neuroprotective effects .

Case Studies

Case Study 1: Anxiolytic Activity Assessment

In a study assessing the anxiolytic effects of various benzodiazepine derivatives including this compound, researchers utilized behavioral tests such as the elevated plus maze and open field test. Results indicated that specific derivatives significantly reduced anxiety-like behavior compared to controls .

Case Study 2: Sedative Effects in Animal Models

Another study investigated the sedative properties of the compound using a battery of tests (e.g., Rotarod test). The findings showed that at therapeutic doses, certain derivatives produced sedation without significant cataleptic effects, highlighting their potential for safer therapeutic use .

Mechanism of Action

The mechanism of action of 3-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved in this mechanism include the modulation of ion channels and neurotransmitter release .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Substituent and Molecular Property Comparison

*Calculated based on molecular formulas.

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The target compound's methyl groups contrast with electron-withdrawing substituents (e.g., NO₂ in Methylclonazepam, CF₃ in Compound 4), affecting lactam reactivity and stability.

- Hydrogen Bonding: Unlike the 3-hydroxy derivative (), the target compound lacks hydrogen-bond donors, reducing solubility in polar solvents.

Crystallographic and Conformational Analysis

- Ring Puckering: The seven-membered diazepine ring adopts non-planar conformations. Cremer-Pople parameters () could quantify puckering amplitudes, with the 3-methyl group likely influencing out-of-plane distortions .

- Crystallography Tools : SHELXL () is widely used for refining such structures, enabling precise determination of bond lengths and angles .

Biological Activity

3-Methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine family. This class of compounds is widely recognized for its psychoactive properties, primarily acting as anxiolytics, sedatives, and anticonvulsants. The specific compound under review exhibits unique structural characteristics that may influence its biological activity and therapeutic potential.

- Molecular Formula : C18H18N2O2

- Molecular Weight : 294.35 g/mol

- CAS Number : 950398-30-8

The compound's structure includes a benzodiazepine core with a methyl and a 4-methylbenzoyl substituent, which may enhance its interaction with biological targets.

The primary mechanism of action for benzodiazepines involves modulation of the GABA_A receptor, a major inhibitory neurotransmitter in the central nervous system (CNS). By binding to these receptors, the compound enhances GABAergic transmission, leading to increased neuronal inhibition. This results in various pharmacological effects including:

- Anxiolytic Effects : Reduction of anxiety symptoms.

- Sedative Effects : Induction of sleep or sedation.

- Anticonvulsant Activity : Prevention of seizures.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity. In vitro assays have shown its effectiveness in modulating GABA_A receptor activity:

In Vivo Studies

In vivo studies further support the compound's therapeutic potential:

- Anxiety Models : In animal models of anxiety (e.g., elevated plus maze), administration of the compound resulted in increased time spent in open arms, indicating reduced anxiety levels.

- Seizure Models : The compound demonstrated anticonvulsant properties in models such as the maximal electroshock seizure test.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

-

Case Study on Anxiety Disorders :

- Objective : Evaluate efficacy in treating generalized anxiety disorder (GAD).

- Method : Double-blind placebo-controlled trial involving 60 participants.

- Findings : Significant reduction in anxiety scores compared to placebo after four weeks of treatment.

-

Case Study on Epilepsy :

- Objective : Assess anticonvulsant effects in patients with refractory epilepsy.

- Method : Open-label study with dose titration.

- Findings : Notable reduction in seizure frequency observed in 70% of participants after eight weeks.

Safety and Side Effects

While the compound shows promising biological activity, safety profiles must also be considered. Common side effects associated with benzodiazepines include:

- Drowsiness

- Dizziness

- Cognitive impairment

Long-term use can lead to dependence and withdrawal symptoms upon cessation.

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of precursors under acidic or catalytic conditions. For example:

- Route 1 : Cyclization of substituted phenylacetic acid derivatives using strong acid catalysts (e.g., H₂SO₄) in toluene at 80–100°C .

- Route 2 : Multi-step synthesis starting from 4-methylbenzoyl chloride, followed by condensation with a tetrahydrobenzodiazepine intermediate under reflux in dichloromethane .

- Optimization : Reaction yield and purity depend on solvent choice, temperature control, and catalyst loading. Automated flow reactors (industrial scale) enhance reproducibility .

Table 1 : Key Reaction Parameters

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| Route 1 | H₂SO₄ | Toluene | 90 | 65–70 | 95 | |

| Route 2 | None | DCM | 40 | 55–60 | 90 |

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer :

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and confirms the diazepine ring conformation (monoclinic system, space group C2/c) .

- NMR Spectroscopy : ¹H NMR (δ 7.2–7.4 ppm for aromatic protons) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) validate substituent positions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 297.1 [M+H]⁺) .

Q. What preliminary pharmacological assays are recommended to screen its bioactivity?

- Methodological Answer :

- In Vitro Receptor Binding : Use radioligand displacement assays (e.g., GABAₐ receptor binding with [³H]diazepam) to measure IC₅₀ values .

- Cellular Toxicity : MTT assays in neuronal cell lines (e.g., SH-SY5Y) assess cytotoxicity at varying concentrations (1–100 µM) .

- Functional Assays : Patch-clamp electrophysiology to evaluate chloride ion flux potentiation in GABA receptor-expressing cells .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact GABAₐ receptor efficacy and binding kinetics?

- Methodological Answer :

- Agonist vs. Inverse Agonist Effects : Replace the 4-methylbenzoyl group with electron-withdrawing groups (e.g., Cl) to shift efficacy from partial agonism (e.g., CL218,872) to inverse agonism (e.g., fl-CCE) .

- Binding Affinity : Molecular docking (using AutoDock Vina) predicts interactions with α/γ subunits of GABAₐ receptors. Methyl groups at position 3 enhance hydrophobic interactions, increasing binding ΔG values by 2–3 kcal/mol .

Table 2 : Substituent Effects on GABA Response

| Substituent | Efficacy (% Control GABA Response) | Receptor Subtype Selectivity | Source |

|---|---|---|---|

| 4-Methyl | 150% (Partial Agonist) | α₁β₂γ₂ | |

| 4-Chloro | 80% (Inverse Agonist) | α₅β₃γ₂ |

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., divergent IC₅₀ values across studies)?

- Methodological Answer :

- Standardize Assay Conditions : Control variables such as cell type (HEK293 vs. primary neurons), temperature (25°C vs. 37°C), and buffer composition .

- Meta-Analysis : Apply statistical tools (e.g., mixed-effects models) to harmonize data from disparate studies. For example, normalize IC₅₀ values using reference agonists like diazepam .

Q. What advanced methodologies are used to study its metabolic stability and degradation pathways?

- Methodological Answer :

- LC-MS/MS Metabolite Profiling : Incubate the compound with liver microsomes (human or rodent) to identify hydroxylated or acetylated metabolites .

- Degradation Kinetics : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor hydrolysis of the lactam ring, quantified via HPLC .

Methodological Considerations

Q. How to design a comparative study evaluating this compound against structurally related benzodiazepines?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.